molecular formula C6H5BrO3S B11792004 4-Bromo-5-(methylthio)furan-2-carboxylic acid

4-Bromo-5-(methylthio)furan-2-carboxylic acid

Cat. No.: B11792004
M. Wt: 237.07 g/mol
InChI Key: YJEMGJSZAYQWID-UHFFFAOYSA-N
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Description

4-Bromo-5-(methylthio)furan-2-carboxylic acid is a synthetic heterocyclic compound featuring a furan ring substituted with bromine at position 4, a methylthio (-SMe) group at position 5, and a carboxylic acid moiety at position 2 (Figure 1). This compound is of interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets via its electron-withdrawing (bromo) and moderately lipophilic (methylthio) substituents.

Properties

Molecular Formula

C6H5BrO3S

Molecular Weight

237.07 g/mol

IUPAC Name

4-bromo-5-methylsulfanylfuran-2-carboxylic acid

InChI

InChI=1S/C6H5BrO3S/c1-11-6-3(7)2-4(10-6)5(8)9/h2H,1H3,(H,8,9)

InChI Key

YJEMGJSZAYQWID-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(O1)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(methylthio)furan-2-carboxylic acid typically involves the bromination of 5-(methylthio)furan-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the furan ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(methylthio)furan-2-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of 4-substituted derivatives.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of alcohol derivatives.

Scientific Research Applications

4-Bromo-5-(methylthio)furan-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-5-(methylthio)furan-2-carboxylic acid in biological systems involves its interaction with specific molecular targets. The bromine atom and the methylthio group play crucial roles in its binding affinity and reactivity. The compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to antibacterial effects .

Comparison with Similar Compounds

Structural Analogs in Furan-2-Carboxylic Acid Derivatives

Substituent Type and Position
Compound Name Substituents (Position) Key Properties/Activities Reference
5-(4-Nitrophenyl)furan-2-carboxylic acid 5-(4-nitrophenyl) • Strong electron-withdrawing nitro group enhances reactivity. • Used as a lead in MbtI inhibitors (Mycobacterium tuberculosis) .
5-Bromo-4-methylfuran-2-carboxylic acid 4-bromo, 5-methyl • Methyl group increases steric hindrance. • Positional isomerism alters electronic distribution compared to target compound .
Methyl 4-bromo-5-(phenylthio)furan-2-carboxylate 4-bromo, 5-(phenylthio), methyl ester • Phenylthio group enhances lipophilicity (clogP > 3). • Intermediate for further hydrolysis to carboxylic acids .
Heterocycle Replacement (Furan vs. Thiophene)

Thiophene analogs, such as N-(4-bromophenyl)-amide thiophene-2-carboxylic acid (T5), exhibit higher lipophilicity (clogP) and superior antiproliferative activity against A431 cells compared to furan derivatives (e.g., F5) .

Physicochemical Properties

  • Lipophilicity :

    • Methylthio (-SMe) groups increase lipophilicity (clogP ≈ 2.5–3.5) compared to methoxy (-OMe, clogP ≈ 1.5–2.0) or hydroxyl (-OH, clogP < 1.0) substituents .
    • Bromine contributes moderately to lipophilicity (ΔclogP ≈ +0.5–1.0 vs. H) .
  • Electronic Effects :

    • Bromo (σp ≈ +0.23) and methylthio (σp ≈ -0.05) substituents create an electron-deficient furan core, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Biological Activity

4-Bromo-5-(methylthio)furan-2-carboxylic acid is a compound of increasing interest due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, mechanisms of action, and relevant studies.

Chemical Structure and Properties

This compound features a furan ring with a bromine atom and a methylthio group, contributing to its reactivity and biological effects. The molecular formula is C7H7BrO2SC_7H_7BrO_2S with a molecular weight of approximately 227.1 g/mol.

Synthesis

The synthesis typically involves the bromination of 5-(methylthio)furan-2-carboxylic acid. This reaction can be performed under various conditions to yield the desired product with high purity. The synthetic route often includes:

  • Bromination : Using bromine or N-bromosuccinimide (NBS) as the brominating agent.
  • Purification : Techniques such as recrystallization or chromatography are employed to purify the compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains using the agar well diffusion method. The results showed:

  • Minimum Inhibitory Concentration (MIC) : Effective against multidrug-resistant bacteria.
  • Zone of Inhibition : At higher concentrations (e.g., 50 mg/mL), it demonstrated substantial inhibition zones, particularly against resistant strains like Acinetobacter baumannii.
Concentration (mg/mL)Zone of Inhibition (mm)
108
2012
3015
4017
5020

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The bromine atom enhances binding affinity to bacterial enzymes, disrupting their function.
  • Membrane Disruption : The methylthio group may alter membrane integrity, leading to increased permeability and cell lysis.

Case Studies

  • Antibacterial Activity Against NDM-Producing Bacteria :
    A study investigated the compound's efficacy against New Delhi metallo-beta-lactamase (NDM)-producing strains. It was found that at a concentration of 50 mg/mL, it significantly inhibited bacterial growth compared to traditional antibiotics like meropenem.
  • Docking Studies :
    Molecular docking simulations suggested that the compound binds effectively to active sites of target enzymes, supporting its potential use in drug development for treating resistant infections.

Research Findings

Recent studies have highlighted the versatility of this compound in various applications:

  • Medicinal Chemistry : It serves as a precursor for synthesizing other bioactive compounds aimed at treating bacterial infections.
  • Organic Synthesis : Its unique structure allows it to act as an intermediate in creating complex heterocyclic compounds.

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